molecular formula C15H12BrClN2O2 B1389961 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide CAS No. 1138443-04-5

3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide

Cat. No.: B1389961
CAS No.: 1138443-04-5
M. Wt: 367.62 g/mol
InChI Key: BCCOVEAHLSEJKQ-UHFFFAOYSA-N
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Description

3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide is a chemical compound with the molecular formula C15H12BrClN2O2 and a molecular weight of 367.62 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-bromoacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of amides or thioethers

    Oxidation Products: Formation of oxides

    Reduction Products: Formation of amines

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)benzamide
  • 3-[(2-Bromoacetyl)amino]-N-(4-chlorophenyl)benzamide
  • 3-[(2-Bromoacetyl)amino]-N-(2-chlorophenyl)benzamide

Uniqueness

3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromoacetyl and chlorophenyl groups provides a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c16-9-14(20)18-12-5-1-3-10(7-12)15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCOVEAHLSEJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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